3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazolone ring, possibly through a condensation reaction or a cyclization reaction. The phenyl and pyridin-2-yl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolone ring, which would impart polarity to the molecule due to the presence of the carbonyl group (C=O) and the nitrogen atoms. The phenyl and pyridin-2-yl groups are aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one” could undergo a variety of chemical reactions. The carbonyl group could undergo addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group and the nitrogen atoms would likely make the compound polar, affecting its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-phenyl-2-pyridin-2-yl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-10-12(11-6-2-1-3-7-11)16-17(14)13-8-4-5-9-15-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMZEWNZGULGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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